molecular formula C22H24N2OS B2481757 1-(4-methylpiperidin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone CAS No. 536702-49-5

1-(4-methylpiperidin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone

Cat. No.: B2481757
CAS No.: 536702-49-5
M. Wt: 364.51
InChI Key: FYLAVISKVGOQCJ-UHFFFAOYSA-N
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Description

1-(4-methylpiperidin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H24N2OS and its molecular weight is 364.51. The purity is usually 95%.
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Scientific Research Applications

NMDA Receptor Antagonism and Neuroprotective Potential

Compounds like 1-(4-methylpiperidin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone demonstrate significant binding affinity to GluN2B-containing NMDA receptors. Some derivatives of this compound, such as ligand 35, have shown nanomolar concentration binding affinity and antagonistic effects in NMDA-mediated excitatory post-synaptic currents, indicating potential as neuroprotective agents. Additionally, antioxidant effects have been observed, suggesting dual-target neuroprotective capabilities (Gitto et al., 2014).

Binding Affinity for Cannabinoid Receptors

A variant of the compound, cannabipiperidiethanone, has been identified with affinity for cannabinoid CB₁ and CB₂ receptors. This compound has been found as an adulterant in herbal products and demonstrates moderate binding affinity for these receptors, indicating its potential role in cannabinoid receptor studies (Uchiyama et al., 2011).

Anticholinesterase Activity

Derivatives of this compound have been synthesized to explore anticholinesterase activities. Compounds with electron-donating substituents have shown higher anticholinesterase activity, suggesting their utility in the study and treatment of conditions like Alzheimer's disease (Mohsen et al., 2014).

Anticandidal Activity and Low Cytotoxicity

Some tetrazole derivatives of this compound have been identified as potent anticandidal agents with weak cytotoxicity, indicating their potential application in developing treatments for fungal infections (Kaplancıklı et al., 2014).

Anticonvulsant Potential

The compound has shown significant activity in maximal electroshock tests, indicating potential as an anticonvulsant agent. The derivative 6b particularly showed remarkable efficacy, suggesting a promising area for the development of new anticonvulsant drugs (Ahuja & Siddiqui, 2014).

Potential in Heterocyclic Synthesis and Dye Application

This compound has been used in the synthesis of novel heterocyclic chalcone derivatives. These derivatives have shown potential in creating dyes with a range of hues for polyester fibers, indicating its application in textile and material sciences (Ho & Yao, 2013).

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-16-11-13-24(14-12-16)20(25)15-26-22-18-9-5-6-10-19(18)23-21(22)17-7-3-2-4-8-17/h2-10,16,23H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLAVISKVGOQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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